molecular formula C17H17ClN6O3 B114068 (R)-Zopiclone CAS No. 138680-08-7

(R)-Zopiclone

Número de catálogo: B114068
Número CAS: 138680-08-7
Peso molecular: 388.8 g/mol
Clave InChI: GBBSUAFBMRNDJC-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-Zopiclone is a chiral compound used primarily as a hypnotic agent for the treatment of insomnia. It is the active enantiomer of zopiclone, which belongs to the class of cyclopyrrolone derivatives. Unlike traditional benzodiazepines, ®-Zopiclone has a unique chemical structure that contributes to its pharmacological profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Zopiclone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolone ring: This step involves the cyclization of an appropriate precursor to form the pyrrolone ring.

    Chiral resolution: The racemic mixture of zopiclone is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Purification: The ®-enantiomer is then purified to obtain ®-Zopiclone.

Industrial Production Methods

Industrial production of ®-Zopiclone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Chiral resolution techniques: Industrial-scale chiral chromatography or crystallization methods are employed to separate the enantiomers.

    Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

®-Zopiclone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ®-Zopiclone, which may have different pharmacological properties.

Aplicaciones Científicas De Investigación

Pharmacological Profile

(R)-Zopiclone is characterized by its unique pharmacological properties that make it effective in managing sleep disorders:

  • Sedative Effects : It reduces sleep latency and increases total sleep time.
  • Anxiolytic Properties : It alleviates anxiety symptoms, contributing to improved sleep quality.
  • Muscle Relaxation : It induces muscle relaxation, further facilitating restful sleep.

The pharmacokinetics of this compound differ from its enantiomer (S)-Zopiclone, with variations in absorption, distribution, metabolism, and elimination rates observed across different populations .

Insomnia Treatment

Numerous clinical studies have evaluated the efficacy of this compound in treating insomnia. A notable randomized controlled trial investigated its effectiveness in patients with advanced cancer who reported insomnia. The results indicated that this compound significantly improved patient-reported sleep quality compared to placebo:

Parameter This compound Group Placebo Group p-value
Mean Sleep Quality (NRS 0-10)2.94.50.021
Sleep Onset Latency (minutes)29620.045
Total Sleep Time (minutes)4494110.167

These findings suggest that this compound can be an effective short-term treatment for insomnia in patients with advanced cancer .

Comparative Efficacy Studies

In comparative studies against other hypnotics like zolpidem, this compound demonstrated similar efficacy in reducing sleep latency and improving sleep quality without significant side effects . A dose-response study further highlighted that doses as low as 7.5 mg were effective while minimizing adverse effects .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are influenced by factors such as age, liver function, and renal impairment:

  • Bioavailability : Approximately 94% in young subjects; prolonged half-life in elderly and those with hepatic insufficiency.
  • Elimination Half-Life : Approximately 7 hours in healthy individuals; can extend to over 11 hours in patients with liver dysfunction .

Adverse effects include anterograde amnesia, which is rare but can occur, particularly in elderly patients or when the drug is taken without sufficient sleep time afterward .

Case Studies

  • Chronic Insomnia Management : A study involving chronic insomniacs showed that long-term use of this compound led to sustained improvements in sleep quality without significant tolerance development .
  • Elderly Population : Research indicated that elderly patients experienced enhanced sleep quality with lower doses of this compound compared to younger adults, suggesting a need for tailored dosing strategies .

Mecanismo De Acción

®-Zopiclone exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparación Con Compuestos Similares

Similar Compounds

    Eszopiclone: The S-enantiomer of zopiclone, also used as a hypnotic agent.

    Zolpidem: A non-benzodiazepine hypnotic with a different chemical structure but similar pharmacological effects.

    Zaleplon: Another non-benzodiazepine hypnotic with a shorter duration of action.

Uniqueness

®-Zopiclone is unique due to its specific chiral configuration, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. It has a longer half-life compared to some similar compounds, providing sustained hypnotic effects.

Actividad Biológica

(R)-Zopiclone is a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. As the (R)-enantiomer of zopiclone, it exhibits distinct pharmacological properties compared to its (S)-counterpart, particularly in terms of receptor binding and biological effects. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and clinical implications.

This compound acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) receptor complex, specifically enhancing the inhibitory effects of GABA at GABAA receptors. It binds to multiple subtypes of these receptors, including α1, α2, α3, and α5 subunits, which contribute to its sedative and anxiolytic effects . Unlike traditional benzodiazepines, this compound demonstrates a more selective binding profile, which may account for its lower dependence liability and reduced side effects.

Pharmacodynamics

The pharmacokinetics of this compound show rapid absorption following oral administration, with a bioavailability of approximately 45%. The drug is extensively metabolized in the liver, with a half-life ranging from 3.8 to 6.5 hours . Key findings regarding its pharmacodynamics include:

  • Sedative Effects : Studies indicate that this compound produces significant sedative effects comparable to those of benzodiazepines but with a lower risk of cognitive impairment .
  • Anxiolytic Properties : Behavioral studies have shown that this compound reduces anxiety levels in animal models, as evidenced by increased time spent in open arms during elevated plus maze tests .
  • Locomotor Activity : Research indicates that both enantiomers of zopiclone reduce locomotor activity in rodents, but (S)-Zopiclone has a higher binding affinity at benzodiazepine sites .

Efficacy in Insomnia Treatment

This compound is indicated for short-term management of insomnia. Clinical trials have demonstrated its effectiveness in improving sleep onset and maintenance without significantly impairing memory or learning functions .

Case Studies on Misuse

Despite its therapeutic benefits, there are reports of misuse among populations such as those on methadone maintenance programs. A study found that 23% of clients tested positive for zopiclone metabolites, indicating potential for abuse in vulnerable groups .

Comparative Studies

A comparative analysis between this compound and other sedatives showed that while it enhances sleep duration effectively, it does not exhibit the same level of cognitive impairment associated with traditional benzodiazepines. In one study, this compound was shown to significantly increase sleep duration compared to controls without affecting the righting reflex in animal models .

Table 1: Pharmacological Effects of this compound

Effect TypeObservationsReference
SedationSignificant increase in sleep duration
AnxiolysisIncreased time in open arms during tests
Locomotor ActivityReduced activity levels in rodents

Table 2: Clinical Study Results on Zopiclone Misuse

ParameterZopiclone Positive Cases (%)Total Clients
Initial Screening23%158
Re-testing after 4-5 months17%158

Propiedades

IUPAC Name

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160758
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138680-08-7
Record name Zopiclone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOPICLONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Zopiclone
Reactant of Route 2
Reactant of Route 2
(R)-Zopiclone
Reactant of Route 3
Reactant of Route 3
(R)-Zopiclone
Reactant of Route 4
Reactant of Route 4
(R)-Zopiclone
Reactant of Route 5
Reactant of Route 5
(R)-Zopiclone
Reactant of Route 6
(R)-Zopiclone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.